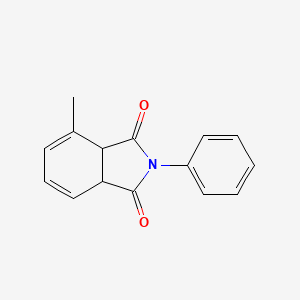![molecular formula C5H9ClN2 B14432049 7-Chloro-1,7-diazabicyclo[2.2.1]heptane CAS No. 79614-45-2](/img/structure/B14432049.png)
7-Chloro-1,7-diazabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1,7-diazabicyclo[221]heptane is a heterocyclic compound that features a bicyclic structure with nitrogen atoms at the 1 and 7 positions and a chlorine atom at the 7 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,7-diazabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the organocatalyzed asymmetric Michael addition of substituted triketopiperazines to enones, followed by further modifications to deliver products possessing the desired bicyclic structure . Another method includes the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, although this route may yield lower overall efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of catalysts, such as platinum oxide, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1,7-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 7 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
7-Chloro-1,7-diazabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Chloro-1,7-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Chloro-1,7-diazabicyclo[2.2.1]heptane include:
1,7-Diazabicyclo[2.2.1]heptane: Lacks the chlorine atom at the 7 position.
2-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptane: Features additional methyl groups and a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 7 position, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
79614-45-2 |
|---|---|
Formule moléculaire |
C5H9ClN2 |
Poids moléculaire |
132.59 g/mol |
Nom IUPAC |
7-chloro-1,7-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9ClN2/c6-8-5-1-3-7(8)4-2-5/h5H,1-4H2 |
Clé InChI |
KZQDLEGKLZWKNE-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1N2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


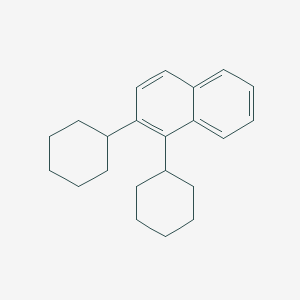

![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)
![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)

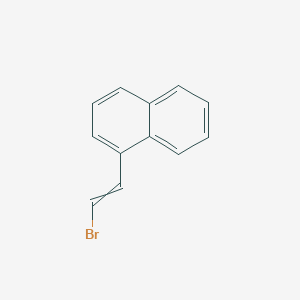
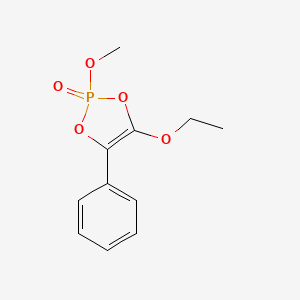
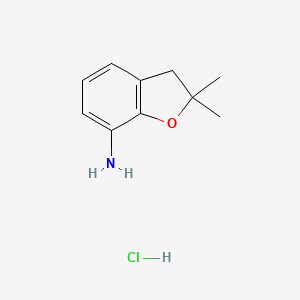
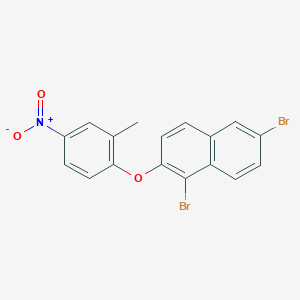
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
